An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide and the Broader Class of N-Methylated 2-Aminoimidazolines
An In-Depth Technical Guide to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide and the Broader Class of N-Methylated 2-Aminoimidazolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide (CAS 34122-57-1), a representative member of the N-methylated 2-aminoimidazoline chemical class. In the absence of extensive direct research on this specific molecule, this document leverages authoritative data on the synthesis, physicochemical properties, and pharmacological activities of structurally related 2-aminoimidazolines to provide a scientifically grounded perspective for researchers and drug developers. The guide explores the synthetic accessibility of the scaffold, delves into the critical role of N-methylation in modulating receptor selectivity—particularly concerning adrenoceptors and imidazoline receptors—and discusses the potential of this chemical class as bioisosteric replacements for guanidine moieties in medicinal chemistry. This document aims to serve as a foundational resource, highlighting the therapeutic potential and research opportunities within this chemical space.
Introduction: The 2-Aminoimidazoline Scaffold in Medicinal Chemistry
The 2-aminoimidazole and its reduced form, 2-aminoimidazoline, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] These five-membered nitrogenous heterocycles are prevalent in a wide array of natural products, particularly marine alkaloids, and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] Their utility in drug design is largely attributed to their ability to act as bioisosteres for the guanidinium group, a common functionality in many endogenous ligands and pharmacologically active agents.[3] The 2-aminoimidazoline moiety, being a cyclic guanidine, often imparts improved pharmacokinetic properties compared to its acyclic counterpart.
This guide focuses on the N-methylated subclass of these compounds, with 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide as the central topic. While this specific molecule is commercially available, it is not extensively characterized in the scientific literature. Therefore, this guide will provide a broader context by discussing the general properties and potential of N-methylated 2-aminoimidazolines, offering valuable insights for researchers exploring this chemical entity.
Physicochemical Properties and Characterization
The hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is a solid with a reported melting point of 233-234 °C. As a salt, it is expected to have improved aqueous solubility and stability compared to the free base, which are desirable characteristics for drug candidates and research compounds.[4][5] The selection of a hydrobromide salt is a common practice in pharmaceutical development to achieve a stable, crystalline solid with favorable handling properties.[4]
Table 1: Physicochemical Properties of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine Hydrobromide
| Property | Value | Source |
| CAS Number | 34122-57-1 | Commercial Suppliers |
| Molecular Formula | C₄H₁₀BrN₃ | Commercial Suppliers |
| Molecular Weight | 180.05 g/mol | Calculated |
| Melting Point | 233-234 °C | Commercial Suppliers |
| Appearance | Solid | Commercial Suppliers |
Spectroscopic Characterization (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group, and two multiplets corresponding to the diastereotopic methylene protons of the imidazoline ring. The protons of the amine and the protonated guanidinium-like system may appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR would display four distinct signals: one for the N-methyl carbon, two for the methylene carbons of the ring, and a characteristic downfield signal for the guanidinium-like carbon (C2).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent cation [C₄H₁₀N₃]⁺ at m/z 99.1.
Synthesis of N-Methylated 2-Aminoimidazolines
The synthesis of 2-aminoimidazolines can be achieved through several established routes. For N-methylated derivatives, the methylation step can be introduced either at the beginning, by using an N-methylated diamine precursor, or at a later stage on the imidazoline ring. A common and efficient method involves the cyclization of an N-methylated ethylenediamine with a cyanogen halide or a similar electrophilic one-carbon synthon.
Hypothetical Synthetic Workflow
A plausible synthetic route to 1-Methyl-4,5-dihydro-1H-imidazol-2-amine is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary for high-yield production.
Caption: Hypothetical synthesis of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide.
Detailed Protocol (Hypothetical)
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N-Methylethylenediamine Synthesis: To a solution of excess ethylenediamine in a suitable solvent such as methanol, slowly add one equivalent of methyl iodide at a controlled temperature. The reaction mixture is stirred for several hours. After completion, the solvent and excess ethylenediamine are removed under reduced pressure. The product, N-methylethylenediamine, is then purified by distillation.
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Cyclization: The purified N-methylethylenediamine is dissolved in an appropriate solvent like isopropanol. To this solution, an equimolar amount of cyanogen bromide, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred overnight. The resulting product is the hydrobromide salt of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product in high purity.
Pharmacology and Mechanism of Action: The Impact of N-Methylation
While the specific pharmacological profile of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not documented, the broader class of 2-aminoimidazolines are well-known to interact with adrenergic and imidazoline receptors.[6] The N-methylation of the imidazoline ring has been shown to be a critical determinant of receptor selectivity.
A key study demonstrated that methylation of the heterocyclic moiety of imidazoline-related compounds results in a significant loss of affinity for α₂-adrenoceptors.[1] This is a crucial insight for drug design, as many first-generation imidazoline drugs (e.g., clonidine) exhibit side effects due to their potent α₂-adrenoceptor agonism. By selectively reducing or eliminating this activity, N-methylated analogs may offer a more favorable side-effect profile.
Conversely, this N-methylation can enhance selectivity for imidazoline receptors (I₁ and I₂).[1] The I₁ receptor is implicated in the central regulation of blood pressure, and selective I₁ agonists are sought after as next-generation antihypertensive agents with fewer sedative effects than α₂-agonists.[7]
Caption: Impact of N-methylation on receptor selectivity of 2-aminoimidazolines.
Applications in Drug Discovery and Development
The structural features of 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide suggest several potential applications in drug discovery.
As a Scaffold for Imidazoline Receptor Ligands
Given the influence of N-methylation on receptor selectivity, this compound is an excellent starting point for the synthesis of novel I₁ and I₂ imidazoline receptor ligands.[1] By attaching various substituents to the exocyclic amine, libraries of compounds can be generated and screened for activity at these receptors. Potential therapeutic areas for such compounds include:
-
Hypertension: Selective I₁ agonists could offer effective blood pressure control with reduced sedation.[7]
-
Neurodegenerative Diseases: I₂ receptor ligands are being investigated for their potential role in neuroprotection.
-
Metabolic Disorders: Imidazoline receptors are also implicated in the regulation of insulin secretion, suggesting a potential role in diabetes treatment.[7]
As a Bioisosteric Replacement for Guanidine
The 2-aminoimidazoline core is a well-established bioisostere of the guanidine group.[3] Guanidines are often associated with high basicity, which can lead to poor oral bioavailability and limited central nervous system (CNS) penetration.[8] The cyclic and N-methylated nature of the core in 1-Methyl-4,5-dihydro-1H-imidazol-2-amine can modulate this basicity and lipophilicity, potentially offering a more favorable pharmacokinetic profile.[9] This makes it an attractive building block for modifying known guanidine-containing drugs to improve their properties.
Safety and Toxicology
Specific toxicological data for 1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is not available in the cited literature. However, safety data sheets from commercial suppliers indicate that the compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical. For related imidazole compounds, toxicological profiles can vary significantly based on substitution patterns.
Conclusion and Future Directions
1-Methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide, while not extensively studied itself, belongs to a class of compounds with significant potential in medicinal chemistry. The N-methylated 2-aminoimidazoline scaffold offers a promising platform for the design of selective imidazoline receptor ligands and for the bioisosteric modification of guanidine-containing molecules. The key takeaway for researchers is the structure-activity relationship imparted by N-methylation, which can be strategically employed to tune receptor selectivity away from α₂-adrenoceptors and towards imidazoline receptors.
Future research should focus on the detailed pharmacological characterization of this and related N-methylated 2-aminoimidazolines to validate their therapeutic potential. Elucidating their precise interactions with I₁ and I₂ receptors will be crucial for the rational design of novel therapeutics for cardiovascular and neurological disorders.
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